5-Methyl-1H-indene-1,3(2H)-dione
Overview
Description
5-Methyl-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is commonly known as Meldrum's acid and has been widely used in organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Structural and Molecular Analysis
5-Methyl-1H-indene-1,3(2H)-dione, a derivative of indene, has been extensively studied for its molecular structure and properties. For instance, Prasad et al. (2010) conducted a molecular structure and vibrational study on 1H-indene-1,3(2H)-dione, revealing insights into its equilibrium geometries and harmonic frequencies. This research, employing density functional theory calculations, indicated that 1H-indene-1,3(2H)-dione is more reactive and polar than its parent compound, 2,3-dihydro-1H-indene, also known as indan (Prasad, O., Sinha, L., Misra, N., Narayan, V., Kumar, N., & Pathak, J., 2010).
Tautomerism Studies
The compound's ability to exhibit tautomerism, a form of structural isomerism, has been explored. Popova et al. (2016) synthesized a tautomeric azomethine imide derivative of 1H-indene-1,3(2H)-dione and analyzed its structure using various spectroscopic methods and quantum chemical calculations (Popova, O., Bren’, V. A., Tkachev, V. V., Utenyshev, A., Revinskii, Yu. V., Tikhomirova, K. S., Starikov, A., Borodkin, G. S., Dubonosov, A. D., Tolpygin, I. E., Shilov, G., Aldoshin, S., & Minkin, V. I., 2016).
Synthesis Techniques
Innovative synthesis techniques for derivatives of this compound have been developed. Ghahremanzadeh et al. (2011) reported an ultrasound-assisted synthesis method for 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives, highlighting the method's efficiency and environmental friendliness (Ghahremanzadeh, R., Fereshtehnejad, F., Mirzaei, P., & Bazgir, A., 2011).
Application in Chemical Reactions
The application of this compound in various chemical reactions has been a focus of research. For instance, Li et al. (2011) explored its use in the synthesis of N-confused porphyrin derivatives, demonstrating its utility in forming novel compounds (Li, X., Liu, B., Yi, P., Yi, R., Yu, X., & Chmielewski, P., 2011).
Photophysical Properties
The photophysical properties of this compound derivatives have been investigated. Mor and Dhawan (2015) studied the photoirradiation of certain derivatives in various solvents, providing insights into the compound's photobehavior and potential applications (Mor, S., & Dhawan, S., 2015).
properties
IUPAC Name |
5-methylindene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-6-2-3-7-8(4-6)10(12)5-9(7)11/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJCWRSXJSCJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568931 | |
Record name | 5-Methyl-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50919-77-2 | |
Record name | 5-Methyl-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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